2-(4-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride
Overview
Description
2-(4-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride, with the CAS number 1220021-18-0 , is a pharmacological agent often used in scientific experiments.
Molecular Structure Analysis
The molecular formula of this compound is C15H22ClNO3 . Its average mass is 299.793 Da and its monoisotopic mass is 299.128815 Da .Scientific Research Applications
Occurrence and Environmental Fate of Parabens
Parabens, including derivatives like 2-(4-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride, have been extensively utilized in cosmetics, pharmaceuticals, and food products as preservatives. A comprehensive review by Haman et al. (2015) discusses the occurrence, fate, and behavior of parabens in aquatic environments. Despite effective wastewater treatments, parabens persist at low concentrations in effluents and are found ubiquitously in surface water and sediments. This is attributed to the continuous consumption and disposal of paraben-based products. The study also explores the formation of chlorinated by-products from parabens and their stability and persistence, highlighting the need for further research on their toxicity (Haman et al., 2015).
Synthesis and Applications in Organic Chemistry
4-Arylmethylideneisoxazol-5(4H)-ones, with potential relevance to this compound, exhibit significant biological and medicinal properties. Laroum et al. (2019) presented a facile synthesis method for these compounds, emphasizing their role as intermediates for synthesizing various heterocycles. The synthesis involves a three-component reaction offering a simple and environmentally friendly procedure, underlining the compound's versatility in organic chemistry (Laroum et al., 2019).
Nucleophilic Aromatic Substitution Reactions
Piperidine derivatives, which are structurally related to this compound, have been studied for their reactivity in nucleophilic aromatic substitution reactions. Pietra and Vitali (1972) investigated the reaction of piperidine with nitrobenzenes, offering insights into the reaction mechanisms and kinetics. This research contributes to understanding the chemical behavior of piperidine compounds in various organic synthesis contexts (Pietra & Vitali, 1972).
Mechanism of Action
The mechanism of action of 2-(4-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride is not specified in the search results. As it is a pharmacological agent, its mechanism of action would depend on the specific biological system it interacts with.
Safety and Hazards
Safety Data Sheets (SDS) provide information on the hazards of 2-(4-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride, including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . It is recommended to refer to these SDS for detailed safety information.
Properties
IUPAC Name |
2-piperidin-4-ylethyl 4-methoxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-18-14-4-2-13(3-5-14)15(17)19-11-8-12-6-9-16-10-7-12;/h2-5,12,16H,6-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHORSZKHCZYKOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220021-18-0 | |
Record name | Benzoic acid, 4-methoxy-, 2-(4-piperidinyl)ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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